molecular formula C19H20FN3O3S2 B2361619 4-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide CAS No. 851865-37-7

4-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide

Cat. No.: B2361619
CAS No.: 851865-37-7
M. Wt: 421.51
InChI Key: FMOUKAASLRCHRW-UHFFFAOYSA-N
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Description

4-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a fluorophenyl group, a dihydroimidazole ring, and a benzenesulfonamide moiety, making it a subject of interest for researchers.

Scientific Research Applications

4-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide typically involves multiple steps, including the formation of the dihydroimidazole ring and the introduction of the fluorophenyl and benzenesulfonamide groups. Common synthetic routes may involve:

    Formation of the Dihydroimidazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step may involve the use of fluorinated reagents and coupling reactions.

    Attachment of the Benzenesulfonamide Moiety: This can be done through sulfonation reactions using sulfonyl chlorides and amines.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halides, acids, and bases are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 4-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-dimethylbenzenesulfonamide
  • 3-(4-fluorophenyl)-2-(methylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one

Uniqueness

4-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its fluorophenyl group and dihydroimidazole ring contribute to its distinct chemical properties and reactivity, setting it apart from similar compounds.

Properties

IUPAC Name

4-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3S2/c1-22(2)28(25,26)17-8-6-15(7-9-17)18(24)23-11-10-21-19(23)27-13-14-4-3-5-16(20)12-14/h3-9,12H,10-11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMOUKAASLRCHRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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